Nickel-62

説明

Synthesis Analysis

Nickel-62, as an isotope, is not typically synthesized but occurs naturally. However, various nickel compounds and complexes are synthesized for different applications. For example, nickel hydroxides are synthesized using methods like chemical precipitation, electrochemical precipitation, sol–gel synthesis, and more, as they are significant in battery technology and other applications (Hall et al., 2015).

Molecular Structure Analysis

Nickel compounds exhibit diverse molecular structures. For instance, nickel(II) complexes can possess a distorted octahedral geometry, as observed in various synthesized nickel(II) complexes (Mukherjee et al., 2009). The structural versatility of nickel complexes is crucial in their reactivity and application in different fields.

Chemical Reactions and Properties

Nickel complexes engage in a variety of chemical reactions, often exhibiting unique magnetic and electrochemical properties. For example, some nickel(II) complexes show ferromagnetic or antiferromagnetic interactions based on their structural arrangements (López et al., 2006). These properties are critical in materials science and magnetic applications.

Physical Properties Analysis

Nickel hydroxides, for example, demonstrate a range of physical properties such as magnetic, vibrational, optical, electrical, and mechanical properties, which are essential in various applications like battery technology (Hall et al., 2015).

Chemical Properties Analysis

The chemical properties of nickel compounds are influenced by their molecular structure. For instance, nickel carbodiimide, NiNCN, shows strong antiferromagnetic spin-spin coupling, similar to its oxide counterparts (Krott et al., 2007). These properties are significant in the field of spintronics and magnetic materials.

科学的研究の応用

Global Trends and Environmental Issues in Nickel Mining Sulfides vs Laterites

:

- Ni-62 is used in stainless steel, alloys, electroplating, and rechargeable batteries. The paper discusses the historical trends in Ni mining and its environmental impacts, particularly in energy and greenhouse gas emissions, emphasizing the increasing role of laterite ores over sulfide ores in Ni production (Mudd, 2010).

Complexes of Ni(i) A "Rare" Oxidation State of Growing Importance

:

- Highlights the importance of Ni in various fields like metallurgy, magnetism, and biology, and focuses on the increasing research on Ni(i) complexes, which have diverse structures, reactivity, and magnetic behavior (Lin & Power, 2017).

Nickel Hydroxides and Related Materials A Review of Their Structures, Synthesis, and Properties

:

- Discusses the applications of nickel hydroxide in batteries and its synthesis methods, like chemical precipitation and sol-gel synthesis, along with its physical properties such as magnetic, optical, and electrical characteristics (Hall et al., 2015).

Concise Review of Nickel Human Health Toxicology and Ecotoxicology :

- Addresses the widespread use of Ni in various applications and its environmental and human health impacts, including respiratory cancer and dermatitis. The review also discusses the bioavailability of Ni2+ ion, which is the toxic species, and emerging issues regarding Ni nanoforms (Buxton et al., 2019).

Nickel Toxicity in Plants Reasons, Toxic Effects, Tolerance Mechanisms, and Remediation Possibilities

:

- Explores the essentiality of Ni in plants at low concentrations, its increasing environmental pollution, toxic effects on plants, and possible remediation approaches (Hassan et al., 2019).

Nanostructured Nickel Oxide and Its Electrochemical Behaviour—A Brief Review :

- Reviews research on nickel oxide as an important transition metal oxide in applications such as energy storage, focusing on its synthesis methods, structural properties, and electrochemical behavior (Paulose et al., 2017).

作用機序

Target of Action

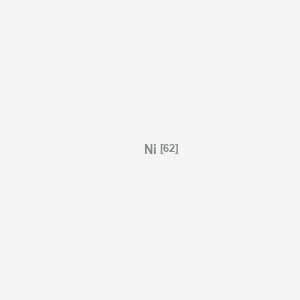

Nickel-62 is an isotope of nickel, having 28 protons and 34 neutrons . It is a stable isotope with the highest binding energy per nucleon of any known nuclide . The primary targets of this compound are nuclear reactions, including neutron capture reactions .

Mode of Action

This compound interacts with its targets through nuclear reactions. Its high binding energy makes it an “end product” of many nuclear reactions . The mode of action of this compound is primarily through its involvement in these nuclear reactions.

Biochemical Pathways

Nickel plays a central role in biology as a cofactor in a wide variety of enzymes . These enzymes catalyze a variety of remarkable chemical reactions. The biology of nickel encompasses many components beyond the enzymes themselves, including multiple types of membrane transporters, metallochaperones, and regulators, which are critical for maintaining and distributing healthy levels of nickel .

Result of Action

The high binding energy of this compound results in the highest energy release during the formation of this isotope . This energy release is a key result of the action of this compound. Furthermore, the presence of this compound suggests that most nickel is produced in supernovas in the r-process of neutron capture .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other elements and physical conditions. For instance, the production of this compound is influenced by the conditions present in supernovas . Additionally, the use of this compound in research and niche applications, such as neutron studies on amorphous metal structures and material studies of high-performance steels, suggests that its action, efficacy, and stability can be influenced by the specific conditions of these environments .

Safety and Hazards

将来の方向性

Nickel-62 and other nickel isotopes have a critical role in the global drive to a green and circular economy . They are used in numerous applications like electric vehicle batteries, medical implants, and stainless steel appliances . The effects of nickel on the environment and human health have been studied for over a century . We now adequately understand the hazards and can predict the risks from exposures to nickel during production and use .

特性

IUPAC Name |

nickel-62 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni/i1+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHVJJICTQNCMI-AKLPVKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[62Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930620 | |

| Record name | (~62~Ni)Nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.928345 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13981-81-2 | |

| Record name | Nickel, isotope of mass 62 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~62~Ni)Nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13981-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes Nickel-62 useful in nuclear physics research?

A: this compound is a stable isotope of nickel with a relatively high neutron capture cross-section. This characteristic makes it valuable for studying nuclear reactions and structure. For instance, researchers have investigated the mass-flow function of this compound in the 50 to 400 keV range using the T(p,n)He reaction as a neutron source []. This research contributes to our understanding of nuclear models and neutron interactions with matter.

Q2: How is this compound utilized in particle accelerator facilities?

A: this compound is employed in the production of exotic ion beams at facilities like iThemba LABS in South Africa []. Researchers synthesized nickelocene (NiCp2) incorporating this compound and successfully used it in an Electron Cyclotron Resonance Ion Source (ECRIS) to generate this compound beams. These beams are crucial for Coulomb excitation experiments, which provide insights into nuclear structure and properties.

Q3: Can you elaborate on the synthesis and characterization of this compound containing compounds for these applications?

A: Scientists successfully synthesized nickelocene (NiCp2) enriched with this compound for use in generating exotic ion beams []. The synthesis involved multiple steps and achieved yields ranging from 16% to 50%. Characterization techniques like X-ray diffraction (XRD), Fourier Transform Infrared (FT-IR) spectroscopy, and Proton Nuclear Magnetic Resonance (H NMR) confirmed the structure and bonding arrangements within the synthesized nickelocene complexes.

Q4: Beyond nuclear physics, has this compound found applications in other fields?

A: Indeed, this compound has proven valuable in spectroscopic studies. Researchers investigated the metal isotope shifts of a nickel thiomolybdate ion, [58Ni(92MoS4)2]2-, and its analogs containing this compound and Molybdenum-100 []. This research sheds light on the vibrational properties and bonding characteristics of these compounds, contributing to our understanding of metal-ligand interactions and their influence on spectroscopic behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)

![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)